![molecular formula C13H11F3N2OS2 B2511839 Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether CAS No. 338955-60-5](/img/structure/B2511839.png)
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is an organosulfur compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a trifluoromethyl-phenyl group attached to a pyrimidine core, which is further modified with methylsulfanyl and methyl ether functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether typically involves multi-step organic synthesis processes. A commonly used synthetic route starts with the preparation of the pyrimidine core through condensation reactions involving suitable precursors such as cyanoacetamides and aldehydes. Following the formation of the pyrimidine ring, substitution reactions can introduce the methylsulfanyl and trifluoromethyl-phenyl groups. Methoxy group can be introduced through nucleophilic substitution of appropriate intermediates.
Industrial Production Methods
Industrial production may leverage batch or continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions such as temperature, solvent choice, and catalyst use can play critical roles. Specifically, phase-transfer catalysts or microwave-assisted synthesis might be employed to accelerate reaction rates and improve product formation.
化学反应分析
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The trifluoromethyl-phenyl group is relatively inert but can participate in reductive dehalogenation under strong reducing conditions.
Substitution: : Halogenated intermediates can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Methoxide ion (for methoxylation), thiolate ions (for sulfanylation).
Major Products
Oxidation of methylsulfanyl groups typically yields sulfoxides and sulfones, while reduction processes on trifluoromethyl groups could potentially lead to partially defluorinated products. Nucleophilic substitutions depend on the leaving group and nucleophile involved, forming diverse ether or thioether derivatives.
科学研究应用
Chemistry
The unique structural properties of this compound make it a valuable building block in synthetic organic chemistry. It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds containing trifluoromethyl-phenyl groups are often explored for their potential pharmaceutical properties, including enzyme inhibition and receptor binding activities.
Medicine
Research into derivatives of this compound might uncover new therapeutic agents, especially in areas such as anticancer, antimicrobial, or anti-inflammatory drug development.
Industry
Industrially, such compounds could find applications in material science, including the development of novel polymers or surfactants that leverage the trifluoromethyl group's hydrophobic nature.
作用机制
Molecular Targets and Pathways
The biological activity of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is largely determined by its ability to interact with specific molecular targets. Its pyrimidine core may engage in hydrogen bonding or π-π stacking interactions with proteins or nucleic acids. The trifluoromethyl group can increase membrane permeability or influence binding affinity through lipophilicity and electronic effects.
相似化合物的比较
Uniqueness
What sets Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether apart from similar compounds is its unique trifluoromethyl substitution, which imparts distinctive physicochemical properties.
List of Similar Compounds
Methyl 2-(methylsulfanyl)-4-phenyl-5-pyrimidinyl ether
Methyl 2-(methylsulfanyl)-4-{[4-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Each of these similar compounds features variations in either the substitution pattern on the phenyl ring or the nature of the alkyl group attached to the ether function.
Conclusion
This compound is a compound of significant interest due to its structural uniqueness and potential applications in various fields of scientific research. Whether in synthetic chemistry, biological studies, medicinal chemistry, or industrial applications, this compound offers diverse opportunities for discovery and innovation.
属性
IUPAC Name |
5-methoxy-2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS2/c1-19-10-7-17-12(20-2)18-11(10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDEGDEQWZFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
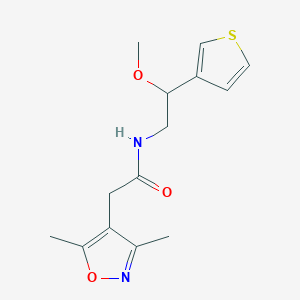
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)
![N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide](/img/structure/B2511758.png)
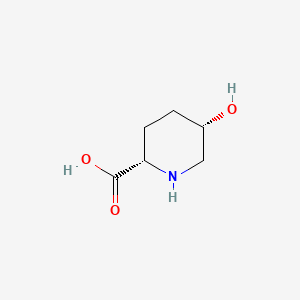
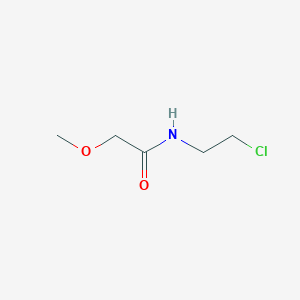
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2511763.png)
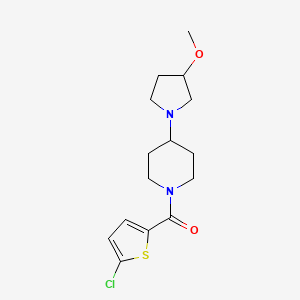
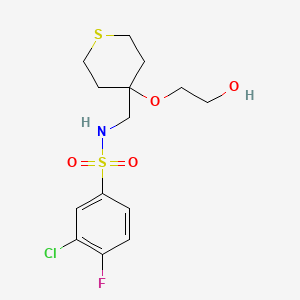
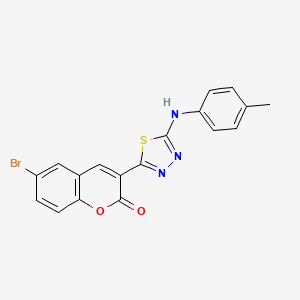
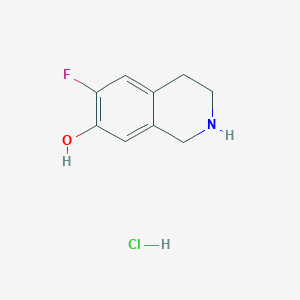
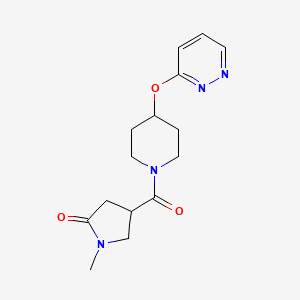
![tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate](/img/structure/B2511777.png)

![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
